2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfanyl (-S-) linker at position 2. The acetamide moiety is further functionalized with a 3-(trifluoromethyl)phenyl group (Fig. 1). The trifluoromethyl (-CF₃) group on the phenyl ring increases lipophilicity, which may improve membrane permeability and pharmacokinetic properties .
Synthetic routes for analogous compounds typically involve cyclization of thiosemicarbazides or hydrazides under refluxing conditions (e.g., ethanol or methanol with catalysts like KOH or LiH), followed by sulfanyl acetamide coupling .
Properties
CAS No. |
337498-85-8 |
|---|---|
Molecular Formula |
C18H14F3N3O3S |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14F3N3O3S/c1-26-14-7-5-11(6-8-14)16-23-24-17(27-16)28-10-15(25)22-13-4-2-3-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
InChI Key |
XUYRDSMPWDMEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-(trifluoromethyl)phenyl]- typically involves multiple steps. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate acid chloride.
Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenyl isothiocyanate.
Attachment of the trifluoromethylphenyl group: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)aniline under suitable conditions to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under various conditions (e.g., acidic, basic, or neutral environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide as an effective anticancer agent. The compound has demonstrated significant potency against various cancer cell lines.
Case Studies
-
In vitro Studies :
- In a study evaluating the antiproliferative effects against a panel of NCI-58 human cancer cell lines, compounds related to 1,3,4-oxadiazoles showed high efficacy. Notably, derivatives with similar structural motifs exhibited IC50 values in the sub-micromolar range against prostate and colon cancer cell lines .
- Another study reported that the compound exhibited notable activity against leukemia cell lines (K-562 and CCRF-CEM), with growth inhibition percentages exceeding 80% at certain concentrations .
- Mechanism of Action :
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer metabolism.
Enzyme Activity
- Alkaline Phosphatase Inhibition :
Synthesis and Structural Variations
The synthesis of this compound involves several steps that can be modified to yield various derivatives with potentially enhanced biological activities.
Synthetic Pathways
Mechanism of Action
The mechanism by which Acetamide, 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-(trifluoromethyl)phenyl]- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The presence of the oxadiazole ring and trifluoromethyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations:
Heterocycle Influence: 1,3,4-Oxadiazole (Target Compound, ): Exhibits higher metabolic stability compared to 1,3,4-thiadiazoles due to reduced sulfur-mediated oxidation . 1,2,4-Triazole (): Broader hydrogen-bonding capacity, improving target binding in some pharmacological contexts.
4-Nitrophenyl (): Electron-withdrawing group reduces electron density, possibly altering binding affinity or redox activity. Trifluoromethyl (-CF₃): Present in both the target compound and , this group increases lipophilicity (logP ~3.5–4.0) and steric bulk, impacting bioavailability .
Sulfanyl Linker Variations :
- The target compound’s sulfanyl group directly connects the oxadiazole and acetamide moieties, while analogs like feature additional benzylsulfanyl groups, increasing molecular weight (e.g., 499.1 g/mol for vs. ~425.4 g/mol for the target compound).
Pharmacological and Physicochemical Properties
Anti-Inflammatory Activity :
- The target compound’s structural analog in (5-(4-nitrophenyl)-1,3,4-oxadiazole) demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models (50% inhibition at 10 mg/kg vs. diclofenac sodium at 8 mg/kg) . The 4-methoxyphenyl group in the target compound may further enhance activity due to improved electron donation.
Anti-Exudative Potential:
- A related acetamide derivative (2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed 65% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium . The target compound’s trifluoromethyl group could extend its half-life in vivo.
Physicochemical Properties :
- Solubility : The 4-methoxyphenyl group may improve aqueous solubility compared to nitro or chloro analogs.
- logP : Estimated logP for the target compound is ~3.8 (calculated using fragment-based methods), indicating moderate lipophilicity suitable for oral absorption.
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a 1,3,4-oxadiazole ring , which is known for contributing to various biological activities. The presence of the trifluoromethyl group enhances lipophilicity and biological potency.
-
Anticancer Activity :
- The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase . These enzymes play critical roles in DNA synthesis and repair, making them prime targets for anticancer therapies .
- The hybridization of oxadiazoles with other anticancer pharmacophores can lead to enhanced potency against various cancer cell lines .
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
Research indicates that modifications to the oxadiazole ring and substituents significantly affect the biological activity:
- Electron-donating groups like methoxy enhance anticancer activity by improving binding affinity to target enzymes.
- The introduction of halogens (e.g., trifluoromethyl) has been associated with increased potency due to improved electronic properties and lipophilicity .
Case Studies
-
Anticancer Efficacy :
- A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with a methoxy group at the para position of the phenyl ring exhibited IC50 values significantly lower than those without this substitution, demonstrating enhanced anticancer efficacy .
- Antimicrobial Activity :
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
